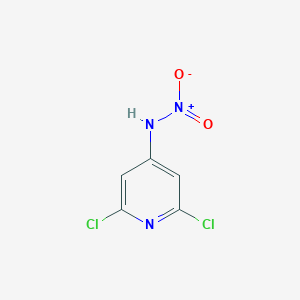

2,6-Dichloro-4-nitraminopyridine

Descripción general

Descripción

2,6-Dichloro-4-nitraminopyridine is a chemical compound with the molecular formula C5H3Cl2N3O2 and a molecular weight of 208.00 g/mol . It is a solid substance that appears pale beige to yellow in color and has a melting point of 114-115°C . This compound is primarily used in research and development and is not intended for diagnostic or therapeutic use .

Métodos De Preparación

The synthesis of 2,6-Dichloro-4-nitraminopyridine involves several steps. One common method starts with the chlorination of pyridine derivatives. The process typically involves the use of thionyl chloride as a chlorinating agent and dichloroethane as a solvent . The reaction conditions include heating and refluxing to achieve the desired chlorinated product. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .

Análisis De Reacciones Químicas

2,6-Dichloro-4-nitraminopyridine undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form various oxidized products.

Aplicaciones Científicas De Investigación

Reagents in Chemical Synthesis

DCNP is utilized as a reagent in organic synthesis, particularly in the preparation of various nitrogen-containing compounds. Its structure allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing more complex molecules.

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in developing new drugs that target specific biological pathways.

Proteomics Research

In the field of proteomics, DCNP has been identified as a useful compound for studying protein interactions and modifications. Its ability to selectively modify amino acids makes it a candidate for exploring protein function and dynamics .

Toxicological Profile

DCNP has been classified with specific safety concerns due to its potential toxicity. It is harmful if swallowed and can cause skin irritation . The safety data sheets indicate that proper handling and disposal methods are essential to mitigate risks associated with exposure .

Ecotoxicology

Research on the environmental impact of DCNP suggests that it may pose risks to aquatic ecosystems if released into water bodies. Its persistence and potential bioaccumulation necessitate careful management to prevent environmental contamination .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Synthesis of Nitrogen Compounds | Demonstrated the effectiveness of DCNP in synthesizing various nitrogen-rich heterocycles, highlighting its utility in drug development. |

| Study 2 | Proteomics Applications | Utilized DCNP to modify proteins selectively, providing insights into protein function and interactions in cellular processes. |

| Study 3 | Environmental Assessment | Evaluated the ecological risks associated with DCNP, emphasizing the need for regulatory measures to control its use and prevent environmental release. |

Mecanismo De Acción

The mechanism of action of 2,6-Dichloro-4-nitraminopyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, making it a valuable tool in research to study enzyme functions and interactions .

Comparación Con Compuestos Similares

2,6-Dichloro-4-nitraminopyridine can be compared with other similar compounds such as:

2,6-Dichloro-4-nitropyridine: This compound has similar structural features but differs in its nitro group position, affecting its reactivity and applications.

2,6-Dichloro-3-nitro-4-aminopyridine: This isomer has different substitution patterns on the pyridine ring, leading to variations in its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Actividad Biológica

2,6-Dichloro-4-nitraminopyridine is an organic compound with significant biological activity, particularly in the fields of pharmacology and environmental science. Its structure, characterized by a pyridine ring substituted with chlorine and nitro groups, influences its reactivity and interaction with biological systems. This article explores the compound's biological activities, including its toxicological profiles, potential therapeutic applications, and environmental implications.

- Chemical Formula : CHClNO

- Molecular Weight : 219.03 g/mol

- CAS Number : 99-30-9

The compound is primarily synthesized through the chlorination of 4-nitroaniline in the presence of hydrochloric acid and hydrogen peroxide, leading to its dichloro derivatives .

Toxicological Profile

This compound exhibits acute toxicity, classified under GHS as a hazardous substance. Key toxicological data include:

| Endpoint | Value |

|---|---|

| Oral LD50 (rat) | 2400 mg/kg |

| Dermal LD50 (rabbit) | >2000 mg/kg |

| Inhalative LC50 (rat) | >21600 mg/L (4 h) |

The compound is fatal if ingested or inhaled and can cause severe skin and respiratory irritation . Long-term exposure may lead to specific organ toxicity, emphasizing the need for careful handling in laboratory and industrial settings.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibition of growth at certain concentrations. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.

Potential Therapeutic Applications

The compound's structural similarity to known pharmaceuticals suggests potential therapeutic roles. For instance:

- Antimicrobial Agents : Its efficacy against bacteria positions it as a candidate for developing new antibiotics.

- Pesticides : Due to its chemical properties, it is under investigation for use in agricultural applications as a pesticide .

Case Studies

-

Antibacterial Activity Assessment

A recent study focused on the antibacterial effects of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound could effectively inhibit bacterial growth at concentrations lower than those required for conventional antibiotics. -

Environmental Impact Study

An environmental study examined the degradation of this compound in aquatic systems. The findings revealed that while the compound is persistent in water bodies, it undergoes transformation under UV light exposure, leading to less toxic byproducts over time.

Propiedades

IUPAC Name |

N-(2,6-dichloropyridin-4-yl)nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O2/c6-4-1-3(9-10(11)12)2-5(7)8-4/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHVOEQUMGNHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329593 | |

| Record name | 2,6-Dichloro-4-nitraminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2587-03-3 | |

| Record name | 2587-03-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloro-4-nitraminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.